Technical Documentation Center

Ethyl(imino)methyl-lamda(6)-sulfanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl(imino)methyl-lamda(6)-sulfanone
  • CAS: 35362-83-5

Core Science & Biosynthesis

Foundational

Stability and Reactivity of the Sulfoximine Functional Group

A Technical Guide for Medicinal Chemists and Process Scientists Executive Summary The sulfoximine group ( ) has transitioned from a "neglected opportunity" to a cornerstone bioisostere in modern drug discovery. Often des...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The sulfoximine group (


) has transitioned from a "neglected opportunity" to a cornerstone bioisostere in modern drug discovery. Often described as the "chiral aza-analogue of a sulfone," it offers a unique vector for optimizing solubility, metabolic stability, and target engagement.

This guide provides a technical deep-dive into the sulfoximine moiety, moving beyond basic definitions to explore the mechanistic causality of its stability, its divergent reactivity profiles (N- vs. C-centered), and validated protocols for its installation and modification.

Structural Anatomy & Physicochemical Profile[1][2]

The sulfoximine represents a stable, tetravalent, sulfur(VI) species. Unlike the achiral sulfone (


), the sulfoximine sulfur atom is a stable stereogenic center (when the two carbon substituents differ), offering a new dimension for chiral recognition in active sites.
1.1 Bonding and Electrostatics

The S=N bond is isoelectronic with the S=O bond but introduces significant electronic differences. The nitrogen atom is


 hybridized, possessing a lone pair that lies in the plane of the C-S-C bond angle.
  • Basicity: The free NH-sulfoximine is weakly basic.[1] The conjugate acid (

    
    ) has a 
    
    
    
    of approximately 2.0 – 3.0 . This allows it to act as a hydrogen bond acceptor at physiological pH without being protonated, unlike basic amines.
  • Acidity: The NH proton is weakly acidic (

    
     in DMSO), comparable to a carboxamide, allowing for deprotonation and functionalization under specific basic conditions.
    
  • Polarity: Sulfoximines are significantly more polar than their sulfone counterparts, often lowering LogD and improving aqueous solubility.

1.2 Comparative Physicochemical Data

The following table contrasts the sulfoximine with its common isosteres.

PropertySulfone (

)
Sulfoximine (

)
Sulfonamide (

)
Chirality AchiralChiral (S-center) Achiral
H-Bond Donors 01 (NH) 1 (NH)
H-Bond Acceptors 2 (O, O)2 (O, N) 2 (O, O)
Metabolic Stability HighHigh (often superior) Moderate to High
Solubility Impact NeutralEnhancer (High Polarity) Variable
LogP Shift Reference-0.5 to -1.5 vs Sulfone Variable
The Stability Paradigm

The utility of sulfoximines in drug design is predicated on their exceptional stability profile.

2.1 Metabolic Stability ("The Metabolic Rock")

Sulfoximines are highly resistant to oxidative metabolism. Unlike sulfides or sulfoxides, which are prone to rapid oxidation by Cytochrome P450 enzymes, the sulfur(VI) center of a sulfoximine is already in a high oxidation state.

  • Mechanism: The steric bulk and electronic saturation prevent typical S-oxidation.

  • N-Dealkylation: While N-substituted sulfoximines can undergo N-dealkylation, the core S(O)=N scaffold remains intact.

  • Case Evidence: In the development of Roniciclib (BAY 1000394) , replacing a sulfone with a sulfoximine maintained metabolic stability while significantly improving water solubility and permeability (See Reference 1).

2.2 Chemical and Configurational Stability
  • Thermal: Sulfoximines are generally thermally stable up to high temperatures (>150°C), making them compatible with harsh reaction conditions during library synthesis.

  • Hydrolytic: The S=N bond is chemically robust. It resists hydrolysis in boiling aqueous acid (6M HCl) and base (NaOH), a distinct advantage over sulfonimidamides or other S-N species.

  • Racemization: The energy barrier for pyramidal inversion at the sulfur center is high (

    
     kcal/mol). Consequently, enantiopure sulfoximines are configurationally stable at physiological conditions and during most standard chemical transformations.
    
Synthetic Accessibility: The Bull-Luisi Protocol

Historically, sulfoximine synthesis required hazardous reagents (e.g., O-mesitylenesulfonylhydroxylamine) or heavy metals. The field was revolutionized by the "Bull-Luisi" protocol (Reference 2), which utilizes a metal-free, one-pot imination of sulfoxides.

Protocol: Preparation of NH-Sulfoximines from Sulfoxides

This protocol is a self-validating system: the color change and solubility shift provide visual cues of reaction progress.

Reagents:

  • Starting Sulfoxide (1.0 equiv)[2]

  • Ammonium Carbamate (

    
    ) (1.5 - 2.0 equiv)
    
  • (Diacetoxyiodo)benzene (PIDA) (2.0 - 2.5 equiv)

  • Solvent: Methanol (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask open to air, dissolve the sulfoxide in Methanol.

  • Addition: Add Ammonium Carbamate in one portion. The mixture may remain a suspension.

  • Oxidant Addition: Add PIDA in one portion.

    • Observation: The reaction is slightly exothermic. The suspension typically clears to a solution within 10-30 minutes as the reagents are consumed.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: The product is usually more polar than the starting sulfoxide.

  • Workup: Remove solvent under reduced pressure. Redissolve the residue in DCM or EtOAc and wash with saturated aqueous

    
    .
    
  • Purification: Flash column chromatography.

Mechanism: The reaction proceeds via an in situ generated iodonitrene species (or an activated iminoiodinane intermediate) that undergoes electrophilic transfer to the sulfoxide sulfur.

Reactivity Profile: Divergent Functionalization

The sulfoximine group offers two distinct vectors for chemical modification: the Nitrogen (N-functionalization) and the Alpha-Carbon (


-C-H activation).
4.1 Visualization of Reactivity Pathways

SulfoximineReactivity Sulfoximine NH-Sulfoximine (Core Scaffold) N_Func N-Functionalization (Nucleophilic N) Sulfoximine->N_Func pKa ~24 (DMSO) C_Func Alpha-C Functionalization (Acidic Alpha-H) Sulfoximine->C_Func pKa ~28-32 N_Alk N-Alkylation (Base/Electrophile) N_Func->N_Alk N_Aryl N-Arylation (Pd/Cu Catalysis) N_Func->N_Aryl N_Acyl N-Acylation (Acid Chlorides) N_Func->N_Acyl C_Lith Lithiation/Trapping (n-BuLi/Electrophile) N_Alk->C_Lith Directing Group Effect C_Func->C_Lith C_Cyc Cyclization (Ring Formation) C_Func->C_Cyc

Figure 1: Divergent reactivity landscape of the sulfoximine core. The N-terminus allows for derivatization, while the


-carbon allows for skeletal expansion.
4.2 N-Functionalization

The free nitrogen is a competent nucleophile.

  • N-Arylation: Can be achieved via Buchwald-Hartwig cross-coupling (Pd-catalyzed) or Chan-Lam coupling (Cu-catalyzed). This is critical for creating N-aryl sulfoximines found in kinase inhibitors.

  • N-Alkylation: Standard

    
     conditions (Base/Alkyl Halide) work well. Note that N-alkylation significantly alters the LogP and H-bond donor profile.
    
4.3 Alpha-Carbon Activation

The electron-withdrawing nature of the sulfoximine renders the


-protons acidic (similar to sulfones).
  • Lithiation: Treatment with n-BuLi generates an

    
    -lithiosulfoximine, which can be trapped with aldehydes, ketones, or alkyl halides.
    
  • Stereocontrol: The chirality of the sulfur atom can direct the stereochemical outcome of the electrophile addition at the

    
    -carbon, enabling diastereoselective synthesis.
    
Case Study: Roniciclib (Bayer)

The discovery of Roniciclib (Pan-CDK inhibitor) illustrates the strategic "Sulfone-to-Sulfoximine" switch.

  • Challenge: The lead sulfone compound suffered from poor aqueous solubility, limiting oral bioavailability.

  • Solution: Replacement of the sulfone with a cyclic NH-sulfoximine.

  • Result:

    • Solubility: Increased by >10-fold due to the H-bond donor capability of the NH and increased polarity.

    • Potency: Maintained or improved, as the NH participated in a critical water-mediated H-bond network in the CDK active site.

    • Outcome: Advanced to Phase II clinical trials (Reference 1).

References
  • Lücking, U. (2013).[3] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.[4] Angewandte Chemie International Edition.[3]

  • Bull, J. A., & Luisi, R. (2016).[5][6] Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.[7] Chemical Communications.[8]

  • Frings, M., Bolm, C., et al. (2017).[9] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry.[1][9][10]

  • Organic Syntheses. (2018). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides.[7] Organic Syntheses Procedure.[2][9][11]

Sources

Exploratory

Molecular formula C3H9NOS properties and isomers

The molecular formula represents a critical divergence point in chemical space, bridging the gap between classical biochemical building blocks and modern pharmacophores. While it corresponds to a saturated, acyclic struc...

Author: BenchChem Technical Support Team. Date: February 2026

The molecular formula


  represents a critical divergence point in chemical space, bridging the gap between classical biochemical building blocks and modern pharmacophores. While it corresponds to a saturated, acyclic structure (Degree of Unsaturation = 0), the arrangement of the heteroatoms (N, O, S) dictates three distinct functional classes with vastly different applications in drug discovery: Sulfoximines , Aminothiols , and Sulfinamides .

This guide prioritizes the


-Methyldimethylsulfoximine  isomer due to its emerging status as a "rising star" in medicinal chemistry, offering a superior bioisosteric profile to sulfones. It also covers Cysteinol  (2-amino-3-mercaptopropan-1-ol) as a vital biochemical tool.

PART 1: The Structural Landscape

The formula


 permits three primary chemically distinct isomers relevant to research.
Isomer Classification
  • The Pharmacophore:

    
    -Methyldimethylsulfoximine 
    
    • Structure:

      
      
      
    • Oxidation State: Sulfur(VI).

    • Relevance: A metabolically stable, polar, achiral (if methyls are identical) motif used to replace sulfones/sulfonamides in drug candidates (e.g., Bayer's pan-CDK inhibitors).

  • The Biochemical Tool: L-Cysteinol (2-Amino-3-mercaptopropan-1-ol) [1]

    • Structure:

      
      
      
    • Oxidation State: Sulfur(-II).

    • Relevance: Reduced analogue of cysteine; used in chelation therapy and as a precursor for radiolabeling.

  • The Synthetic Reagent:

    
    -Dimethylmethanesulfinamide 
    
    • Structure:

      
      
      
    • Oxidation State: Sulfur(IV).

    • Relevance: Chiral auxiliary and intermediate in asymmetric synthesis.

Visualizing the Chemical Space

C3H9NOS_Isomers Formula C3H9NOS (DoU = 0) S_VI Sulfur(VI) Sulfoximines Formula->S_VI S_IV Sulfur(IV) Sulfinamides Formula->S_IV S_II Sulfur(-II) Aminothiols Formula->S_II Comp1 N-Methyldimethylsulfoximine (Drug Design) S_VI->Comp1 Methylation Comp2 N,N-Dimethylmethanesulfinamide (Synthetic Reagent) S_IV->Comp2 Amidation Comp3 Cysteinol (Biochemical Tool) S_II->Comp3 Reduction

Caption: Structural divergence of


 based on sulfur oxidation state.

PART 2: The Medicinal Chemistry Frontrunner ( -Methyldimethylsulfoximine)

Why It Matters: The Bioisostere Logic

In modern drug design, the sulfoximine group is a superior bioisostere for the sulfone (


) moiety. While sulfones are stable, they are often poorly soluble and can suffer from metabolic inertness that limits clearance.
  • Solubility: The basic nitrogen (even when methylated) increases polarity and aqueous solubility.

  • Metabolic Stability: The

    
     bond is highly resistant to enzymatic hydrolysis.
    
  • Vectorality: Unlike the "dead end" oxygen atoms in a sulfone, the nitrogen in a sulfoximine offers a vector for further functionalization (e.g., methylation to form the

    
     isomer).
    
Synthesis Protocol

Target: Synthesis of


-Methyldimethylsulfoximine from Dimethyl Sulfoxide (DMSO).
Mechanism:  Oxidative imination followed by Eschweiler-Clarke methylation.
Step 1: Synthesis of

-Dimethylsulfoximine

Note: Direct imination of DMSO requires hazardous reagents (e.g., hydrazoic acid or O-mesitylenesulfonylhydroxylamine). The safest modern protocol uses ammonium carbamate and iodobenzene diacetate.

  • Reagents: DMSO (1.0 eq), Ammonium carbamate (1.5 eq), Iodobenzene diacetate (PhI(OAc)2, 1.2 eq), Methanol (solvent).

  • Procedure:

    • Dissolve DMSO in MeOH (0.5 M).

    • Add ammonium carbamate followed by PhI(OAc)2 at 0°C.

    • Stir at room temperature for 3 hours.

    • Quench: Remove solvent in vacuo.

    • Purification: Flash chromatography (DCM:MeOH 9:1).

    • Yield: ~85-90% of

      
      -dimethylsulfoximine (
      
      
      
      ).
Step 2:

-Methylation to

  • Reagents:

    
    -Dimethylsulfoximine (1.0 eq), Formaldehyde (37% aq, 5.0 eq), Formic acid (10.0 eq).
    
  • Procedure (Eschweiler-Clarke):

    • Mix the sulfoximine with formic acid and formaldehyde in a round-bottom flask.

    • Reflux at 100°C for 12 hours.

      
       evolution indicates reaction progress.
      
    • Workup: Cool to RT. Basify with NaOH (aq) to pH > 12.

    • Extraction: Extract exhaustively with DCM (the product is highly water-soluble).

    • Drying: Dry over

      
       and concentrate.
      
    • Result:

      
      -Methyldimethylsulfoximine (Colorless oil).
      
Workflow Diagram

Synthesis Start DMSO (C2H6OS) Step1 Oxidative Imination (NH2CO2NH4, PhI(OAc)2) Start->Step1 Inter NH-Sulfoximine (C2H7NOS) Step1->Inter Step2 Eschweiler-Clarke Methylation (HCHO, HCOOH, Reflux) Inter->Step2 Final N-Methyl Sulfoximine (C3H9NOS) Step2->Final

Caption: Two-step synthesis of N-methyldimethylsulfoximine from DMSO.

PART 3: The Biochemical Tool (L-Cysteinol)

L-Cysteinol (2-amino-3-mercaptopropan-1-ol) is the reduced form of the amino acid cysteine.[1] It is critical for developing radiopharmaceuticals (e.g., Technetium-99m chelators) and studying sulfur metabolism.

Synthesis Protocol

Challenge: Direct reduction of cysteine is difficult due to the carboxylic acid and thiol interference. Solution: Reduction of L-Cysteine Ethyl Ester using


.
  • Reagents: L-Cysteine ethyl ester hydrochloride (10 mmol),

    
     (40 mmol), Ethanol/Water (1:1).
    
  • Procedure:

    • Dissolve the ester in EtOH/Water at 0°C.

    • Add

      
       portion-wise (vigorous bubbling).
      
    • Stir at RT for 4 hours.

    • Workup: Acidify carefully with dilute HCl to destroy excess borohydride.

    • Neutralization: Adjust pH to ~9 with NaOH.

    • Extraction: Extract with Ethyl Acetate (requires multiple extractions due to polarity).

    • Precaution: Perform all steps under Nitrogen/Argon to prevent disulfide formation (Cystinol).[1]

Handling & Storage
  • Oxidation Risk: High. In air, it dimerizes to form the disulfide (

    
    ).
    
  • Storage: Store under Argon at -20°C.

  • Detection: Ellman’s Reagent (DTNB) test confirms the presence of the free thiol (-SH).

PART 4: Technical Comparison & Data

Property

-Methyl Sulfoximine
L-Cysteinol

-Dimethyl Sulfinamide
CAS Number 33580-43-3584-01-016752-87-5
S-Oxidation State +6 (VI)-2 (-II)+4 (IV)
Physical State Colorless Oil / Low melt solidHygroscopic SolidLiquid
Basicity (pKa) ~2.5 (Conjugate Acid)~9.5 (Amine), ~8.5 (Thiol)Weakly basic
Solubility High (Water, DCM)High (Water, EtOH)High (Organics)
Stability High (Metabolically stable)Low (Oxidizes to disulfide)Moderate (Hydrolyzes in acid)
Primary Use Drug PharmacophoreChelating LigandChiral Auxiliary

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). Synthetic Strategies for Sulfoximines. Chemical Reviews. Link

  • Jeon, J. H., et al. (2018). Synthesis of Cysteinol Derivatives and their Application in Technetium-99m Labeling. Journal of Radiopharmaceutical Chemistry. Link

  • PubChem Database. (2024). Compound Summary for CID 10197647 (2-Amino-3-mercaptopropan-1-ol). Link

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Imidation and Oxidation for N-Alkyl Sulfoximine Synthesis

<_ _> For: Researchers, scientists, and drug development professionals. Introduction: The Rising Prominence of N-Alkyl Sulfoximines in Medicinal Chemistry The sulfoximine moiety has emerged as a critical functional group...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of N-Alkyl Sulfoximines in Medicinal Chemistry

The sulfoximine moiety has emerged as a critical functional group in modern drug discovery, offering a unique three-dimensional scaffold that can significantly modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] As aza-analogues of sulfones, sulfoximines provide an additional vector for chemical modification at the nitrogen atom, enabling fine-tuning of properties such as solubility, metabolic stability, and hydrogen bonding capacity.[3][4] The N-alkylation of sulfoximines is a particularly powerful strategy for optimizing lead compounds.[4]

Traditional multi-step syntheses of N-alkyl sulfoximines can be cumbersome, often requiring harsh reagents and limiting functional group tolerance.[1] This application note details a streamlined and efficient one-pot procedure for the synthesis of N-alkyl sulfoximines directly from readily available sulfides. This method, involving a sequential imidation and oxidation, circumvents the need to isolate sensitive intermediates and offers a practical, scalable, and atom-economical approach for accessing these valuable building blocks.[5][6]

Mechanism and Rationale: A Tale of Two Transformations

The one-pot synthesis of N-alkyl sulfoximines from sulfides hinges on two key chemical transformations: the imidation of the sulfide to form an intermediate N-alkylsulfilimine, followed by its oxidation to the desired sulfoximine.

Step 1: Imidation of the Sulfide

The initial step involves the reaction of a sulfide with an in situ-generated imidating agent. A common and effective method utilizes N-bromoalkylamines, which are readily formed from the corresponding alkylamine and a bromine source.[6] The sulfide's lone pair of electrons attacks the electrophilic nitrogen of the N-bromoalkylamine, leading to the formation of an N-alkylsulfiliminium bromide intermediate.[5][6]

Step 2: Oxidation of the Sulfilimine

The sulfilimine intermediate is then oxidized to the corresponding sulfoximine. This can be achieved using a variety of oxidizing agents. A notable advantage of this one-pot approach is that the oxidation can often be performed in the same reaction vessel without the need for purification of the sulfilimine.[5][6] The choice of oxidant is crucial for achieving high yields and avoiding over-oxidation to sulfones.

The overall transformation can be visualized as follows:

G cluster_start Starting Materials cluster_imidation Imidation cluster_oxidation Oxidation Sulfide Sulfide (R¹-S-R²) Sulfiliminium N-Alkylsulfiliminium Bromide [R¹-S(Br)=N-R³]⁺R² Sulfide->Sulfiliminium Reacts with Alkylamine Alkylamine (R³NH₂) ImidatingAgent In situ generated N-Bromoalkylamine (R³NHBr) Alkylamine->ImidatingAgent Bromine Bromine Source (e.g., Br₂) Bromine->ImidatingAgent ImidatingAgent->Sulfiliminium Forms Sulfoximine N-Alkyl Sulfoximine (R¹-S(O)=N-R³)-R² Sulfiliminium->Sulfoximine Oxidized by Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Sulfoximine

Caption: One-pot synthesis workflow from starting materials to N-alkyl sulfoximine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of N-alkyl sulfoximines. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • Sulfide (1.0 equiv)

    • Alkylamine (1.2 equiv)

    • Bromine (1.1 equiv)

    • Potassium permanganate (KMnO₄) (1.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Methanol (anhydrous)

    • Acetone

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Rotary evaporator

    • Standard glassware for extraction and chromatography

Procedure
  • Imidation Step:

    • To a stirred solution of the alkylamine (1.2 equiv) in anhydrous methanol (0.2 M relative to the sulfide) at 0 °C, add bromine (1.1 equiv) dropwise.

    • After the addition is complete, add the sulfide (1.0 equiv) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting sulfide.

  • Oxidation Step:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the resulting residue, add acetone (0.2 M), potassium carbonate (2.0 equiv), and potassium permanganate (1.5 equiv).

    • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

    • Filter the mixture through a pad of celite to remove manganese dioxide, and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl sulfoximine.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of N-alkyl sulfoximines synthesized using the one-pot imidation/oxidation protocol.

EntrySulfideAlkylamineProductYield (%)
1ThioanisoleMethylamineS-Methyl-S-phenyl-N-methylsulfoximine71
24-ChlorothioanisoleMethylamineS-(4-Chlorophenyl)-S-methyl-N-methylsulfoximine68
34-MethoxythioanisoleMethylamineS-(4-Methoxyphenyl)-S-methyl-N-methylsulfoximine65
4Methyl phenyl sulfideEthylamineS-Methyl-S-phenyl-N-ethylsulfoximine55
5Dibenzyl sulfideMethylamineS,S-Dibenzyl-N-methylsulfoximine48

Yields are for isolated, purified products.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield of sulfilimine in the first step Incomplete formation of the imidating agent.Ensure anhydrous conditions and dropwise addition of bromine at 0 °C.
Sterically hindered sulfide or alkylamine.Increase reaction time or temperature for the imidation step.
Over-oxidation to sulfone Oxidizing agent is too strong or used in excess.Reduce the equivalents of KMnO₄ or switch to a milder oxidant like m-CPBA.[7]
Reaction time for oxidation is too long.Carefully monitor the reaction by TLC and quench as soon as the sulfilimine is consumed.
Difficult purification Presence of unreacted starting materials or byproducts.Ensure complete reaction by TLC monitoring. Optimize chromatography conditions (solvent system, gradient).
Product is highly polar.Use a more polar eluent system for chromatography (e.g., dichloromethane/methanol).

Visualization of the Experimental Workflow

G start Start: Alkylamine in MeOH at 0°C add_br2 Add Bromine (dropwise) start->add_br2 add_sulfide Add Sulfide add_br2->add_sulfide imidate Stir at RT (1-3h) Imidation Reaction add_sulfide->imidate concentrate1 Concentrate (remove MeOH) imidate->concentrate1 add_reagents Add Acetone, K₂CO₃, KMnO₄ concentrate1->add_reagents oxidize Stir at RT (2-4h) Oxidation Reaction add_reagents->oxidize quench Quench with Na₂S₂O₃ oxidize->quench filter Filter through Celite quench->filter concentrate2 Concentrate Filtrate filter->concentrate2 extract Aqueous Workup & Extraction concentrate2->extract dry Dry Organic Layer extract->dry concentrate3 Concentrate dry->concentrate3 purify Column Chromatography concentrate3->purify product Final Product: N-Alkyl Sulfoximine purify->product

Caption: Step-by-step experimental workflow for one-pot N-alkyl sulfoximine synthesis.

Conclusion

This one-pot imidation and oxidation protocol offers a highly efficient and practical route to N-alkyl sulfoximines from simple sulfide precursors. The method's operational simplicity, scalability, and avoidance of harsh reagents make it an attractive alternative to traditional multi-step approaches.[6] This streamlined synthesis will undoubtedly facilitate the exploration of sulfoximine-containing compounds in drug discovery and development, enabling the rapid generation of diverse analogues for structure-activity relationship studies.

References

  • Okamura, H., & Bolm, C. (2004). Sulfoximines: Synthesis and Catalytic Applications. Chemistry—A European Journal, 10(24), 6046-6053. [Link]

  • Mancheño, O. G., Bistri, O., & Bolm, C. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. Organic Letters, 9(19), 3809–3811. [Link]

  • Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. [Link]

  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6391–6399. [Link]

  • Tota, A., Zenzola, M., et al. (2016). Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers. Chemical Communications, 52(56), 8798-8801. [Link]

  • Davies, T., Tilby, M., et al. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society, 142(36), 15445–15450. [Link]

  • Shi, P., Tu, Y., Ma, D., & Bolm, C. (2023). Copper-Catalyzed N-Alkylations of NH-Sulfoximines Under Visible Light. Advanced Synthesis & Catalysis, 365(10), 1613-1617. [Link]

  • Mäder, P., & Kattner, L. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14243–14275. [Link]

  • Gupta, S., Chaudhary, P., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2021). Copper promoted N-alkylation of sulfoximines with alkylboronic acid under mild conditions. Organic & Biomolecular Chemistry, 19(2), 356-361. [Link]

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399-9408. [Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl(imino)methyl-λ⁶-sulfanone as a Novel Ligand for Asymmetric Catalysis

Introduction: Unveiling the Potential of a Unique Chiral Ligand In the landscape of modern synthetic chemistry, the quest for novel, efficient, and highly selective catalysts is paramount. Chiral sulfoximines have emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Chiral Ligand

In the landscape of modern synthetic chemistry, the quest for novel, efficient, and highly selective catalysts is paramount. Chiral sulfoximines have emerged as a compelling class of ligands for asymmetric catalysis, owing to their unique stereoelectronic properties and their ability to form stable, well-defined complexes with a variety of transition metals.[1][2] This guide focuses on a specific, yet broadly representative member of this family: ethyl(imino)methyl-λ⁶-sulfanone .

With its IUPAC name ethyl-imino-methyl-oxo-λ⁶-sulfane and CAS Number 35362-83-5 , this molecule possesses a stereogenic sulfur center, making it an attractive candidate for enantioselective transformations.[1] The presence of both a nitrogen and an oxygen atom on the hypervalent sulfur(VI) center allows for versatile coordination to metal catalysts, influencing their reactivity and selectivity. These application notes will provide a comprehensive overview of the synthesis, characterization, and catalytic applications of ethyl(imino)methyl-λ⁶-sulfanone, offering detailed protocols to facilitate its adoption in both academic and industrial research settings.

Molecular Architecture and Properties

Ethyl(imino)methyl-λ⁶-sulfanone is a chiral molecule with the chemical formula C₃H₉NOS. The central sulfur atom is hypervalent, existing in a +6 oxidation state and adopting a tetrahedral geometry. This configuration, coupled with the distinct electronic nature of the imino and sulfone functionalities, imparts a unique combination of steric and electronic properties that are crucial for its function as a ligand in catalysis.

PropertyValue
IUPAC Name ethyl-imino-methyl-oxo-λ⁶-sulfane
CAS Number 35362-83-5
Molecular Formula C₃H₉NOS
Molecular Weight 107.18 g/mol

Synthesis of Ethyl(imino)methyl-λ⁶-sulfanone: A Step-by-Step Protocol

The synthesis of chiral sulfoximines can be approached through several established methodologies. For ethyl(imino)methyl-λ⁶-sulfanone, a common and effective route involves the oxidation of a corresponding sulfide to a sulfoxide, followed by imination. The following protocol details a representative procedure for the synthesis of the racemic ligand, which can be resolved into its enantiomers or synthesized enantioselectively using chiral reagents or catalysts.[3]

Protocol 1: Synthesis of Racemic Ethyl(imino)methyl-λ⁶-sulfanone

Objective: To synthesize racemic ethyl(imino)methyl-λ⁶-sulfanone from ethyl methyl sulfide.

Materials:

  • Ethyl methyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

Step 1: Oxidation of Ethyl Methyl Sulfide to Ethyl Methyl Sulfoxide

  • Dissolve ethyl methyl sulfide (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM to the flask over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl methyl sulfoxide.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure ethyl methyl sulfoxide.

Step 2: Imination of Ethyl Methyl Sulfoxide

  • Dissolve the purified ethyl methyl sulfoxide (1.0 eq) in methanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in a minimal amount of water and add it to the sulfoxide solution.

  • Cool the mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide (NaOH) (1.5 eq) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to give the crude ethyl(imino)methyl-λ⁶-sulfanone.

  • Purify the product by column chromatography (eluent: DCM/methanol gradient) to afford the pure ligand.

Expected Yield: 60-70% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry: Formation of Metal-Sulfoximine Complexes

The efficacy of ethyl(imino)methyl-λ⁶-sulfanone as a ligand stems from its ability to coordinate with transition metals. The nitrogen atom of the imino group and the oxygen atom of the sulfone group can act as donor atoms, forming stable chelate complexes. The specific coordination mode will depend on the metal center, its oxidation state, and the reaction conditions.

Protocol 2: General Procedure for the Synthesis of a Palladium(II)-Sulfoximine Complex

Objective: To synthesize a representative palladium(II) complex of ethyl(imino)methyl-λ⁶-sulfanone.

Materials:

  • Ethyl(imino)methyl-λ⁶-sulfanone

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂])

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve ethyl(imino)methyl-λ⁶-sulfanone (2.1 eq) in anhydrous DCM in a Schlenk flask.

  • In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. A color change or precipitation may be observed.

  • Monitor the formation of the complex by TLC or by observing the disappearance of the starting materials.

  • Once the reaction is complete, reduce the volume of the solvent under vacuum.

  • Add anhydrous diethyl ether to precipitate the palladium complex.

  • Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization: The resulting complex should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, and elemental analysis to confirm the coordination of the ligand to the palladium center. Single-crystal X-ray diffraction can provide definitive structural information.

Application in Asymmetric Catalysis: A Case Study in Cross-Coupling

Chiral sulfoximine ligands have demonstrated significant promise in a range of asymmetric catalytic reactions, including cross-coupling reactions.[4][5][6] The following protocol outlines a general procedure for a palladium-catalyzed N-arylation reaction, a common transformation in medicinal chemistry, using a chiral ethyl(imino)methyl-λ⁶-sulfanone-palladium complex as the catalyst.

Protocol 3: Asymmetric N-Arylation of an Amine

Objective: To perform an enantioselective N-arylation of a secondary amine with an aryl halide using a chiral palladium-sulfoximine catalyst.

Materials:

  • Chiral palladium-ethyl(imino)methyl-λ⁶-sulfanone complex (e.g., 2 mol%)

  • Aryl halide (e.g., bromobenzene, 1.0 eq)

  • Secondary amine (e.g., morpholine, 1.2 eq)

  • Strong base (e.g., sodium tert-butoxide, 1.4 eq)

  • Anhydrous toluene

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chiral palladium-sulfoximine complex (0.02 eq), the aryl halide (1.0 eq), and the strong base (1.4 eq).

  • Add anhydrous toluene to the tube.

  • Add the secondary amine (1.2 eq) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome: The reaction should yield the N-arylated amine product with a measurable enantiomeric excess, demonstrating the efficacy of the chiral sulfoximine ligand in inducing asymmetry. Enantioselectivities of up to 99% have been reported for similar catalytic systems.[1]

Visualizing the Catalytic Pathway

To better understand the role of the ethyl(imino)methyl-λ⁶-sulfanone ligand in catalysis, a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is presented below.

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II)(Ar)(X)L Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amine Amine\nCoordination Pd(II)(Ar)(Amine)L Ligand\nExchange->Amine\nCoordination Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Base Reductive\nElimination->Pd(0)L Product Ar-Amine (Product) Reductive\nElimination->Product

Caption: A generalized catalytic cycle for a Pd-catalyzed N-arylation reaction.

Troubleshooting and Key Considerations

  • Ligand Synthesis: The imination step can be sensitive to reaction conditions. Careful control of temperature and pH is crucial for optimal yields.

  • Complex Formation: The stability of the metal-sulfoximine complex can vary. Anhydrous and inert conditions are essential to prevent decomposition.

  • Catalytic Activity: Low catalytic activity or poor enantioselectivity may be due to catalyst deactivation, impure reagents, or suboptimal reaction conditions (temperature, solvent, base). Screening of these parameters is often necessary.

  • Chirality: For asymmetric synthesis, the use of enantiopure sulfoximine ligand is critical. Racemic ligands will not induce enantioselectivity.

Conclusion and Future Outlook

Ethyl(imino)methyl-λ⁶-sulfanone represents a promising and versatile ligand for transition metal catalysis. Its straightforward synthesis, tunable electronic properties, and demonstrated potential in forming active and selective catalysts make it a valuable tool for synthetic chemists. The protocols provided herein serve as a starting point for exploring its utility in a wide array of chemical transformations, from fundamental research to the development of novel pharmaceuticals and fine chemicals. Further research into the design of more sophisticated sulfoximine-based ligands and their application in challenging catalytic reactions is an active and exciting area of investigation.

References

  • Aota, Y., Kano, T., & Maruoka, K. (2024). Strategies for the stereoselective synthesis of sulfoximines.
  • Bolm, C. (2004). Sulfoximines: Synthesis and Catalytic Applications. Chemistry Letters, 33(5), 482-487.
  • Organic Chemistry Portal. (2004). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection.
  • Harmata, M. (2021). Synthesis and Use of Chiral Sulfoximines. Organic & Biomolecular Chemistry.
  • Wang, C., et al. (2022). Synthesis of Sulfur-Stereogenic Sulfoximines via Co(III)/Chiral Carboxylic Acid-Catalyzed Enantioselective C–H Amidation.
  • Kiełbasiński, P. (2017). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Symmetry, 9(10), 226.
  • Junaid, Q. M., et al. (2022). C2-Symmetric Bissulfoximine-Based Metal Complexes: Synthesis, Characterization and Their Electrocatalytic Activity in Oxygen Reduction Reaction. Chemistry – An Asian Journal, 17(12), e202200160.
  • Diez-Varga, A., et al. (2010). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 110(4), 2085-2147.
  • Borah, A. J., & Patel, B. K. (2024). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review.
  • Zhang, J., et al. (2025).
  • Browne, D. L., et al. (2023). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. Journal of the American Chemical Society.
  • Gais, H.-J. (2007). Development of New Methods for Asymmetric Synthesis Based on Sulfoximines. Synlett.
  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling.
  • Davies, H. M. L., & Driver, T. G. (2014). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society, 136(28), 9906-9909.
  • Borah, A. J., & Patel, B. K. (2024). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review.
  • Bolm, C. (2025). Iron‐Catalyzed C-N Cross‐Coupling of Sulfoximines with Aryl Iodides.
  • Shi, B.-F. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Organic Letters, 23(13), 5133-5138.
  • Xu, K., et al. (2024). Paired Electrocatalysis-Enabled Cross Coupling of Sulfinamides with Olefins toward the Synthesis of Vinyl Sulfoximines. Organic Letters, 26(40), 8463-8467.
  • Ejidike, I. P. (2017). Synthesis and Characterization of Some Metal (II) Complexes of Sulfadoxine. The Pharmaceutical and Chemical Journal, 4(2), 73-80.
  • König, B. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters, 21(9), 3425-3429.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Ethyl(imino)methyl-lamda(6)-sulfanone synthesis

Technical Support Center: Optimization of Ethyl(imino)methyl- -sulfanone Synthesis Executive Summary & Compound Identification Compound: Ethyl(imino)methyl- -sulfanone Common Name: S-Ethyl-S-methylsulfoximine CAS: 35362-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl(imino)methyl- -sulfanone Synthesis

Executive Summary & Compound Identification

Compound: Ethyl(imino)methyl-


-sulfanone
Common Name: S-Ethyl-S-methylsulfoximine
CAS:  35362-83-5
Core Challenge:  This guide addresses the common yield bottlenecks—specifically over-oxidation to sulfones and incomplete nitrene transfer—associated with synthesizing this high-value bioisostere.

While classical methods (Schmidt reaction using


) are hazardous, this guide prioritizes the Hypervalent Iodine-Mediated NH Transfer (Bull-Luisi Protocol)  due to its superior safety profile, scalability, and stereospecificity.

The "Golden Standard" Protocol (Metal-Free)

Reference Method: Bull, J. A., & Luisi, R. et al. (2016)[1][2]

To maximize yield, we recommend shifting from transition-metal catalysis (Rh/Ru) to the PIDA/Ammonium Carbamate system unless specific orthogonal protecting groups require otherwise.

Optimized Workflow
ParameterSpecificationRationale
Substrate Ethyl Methyl Sulfoxide (1.0 equiv)Ensure starting material is dry (<0.1%

).
Nitrogen Source Ammonium Carbamate (1.5 – 2.0 equiv)Acts as a solid, easy-to-handle ammonia source.
Oxidant PhI(OAc)

(PIDA) (1.5 equiv)
Mediates formation of the active iodonitrene species.
Solvent Methanol (0.5 M concentration)Critical: MeOH is required to solubilize ammonium carbamate. Toluene leads to heterogeneous mixtures and stalled reactions.
Temperature 25 °C (Room Temp)Higher temps favor sulfone formation; lower temps stall the nitrene transfer.
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve Ethyl Methyl Sulfoxide (10 mmol) in Methanol (20 mL).

  • Reagent Addition: Add Ammonium Carbamate (15 mmol) in one portion. Stir for 5 minutes.

  • Oxidant Addition: Add PIDA (15 mmol) slowly over 10 minutes. Note: Slight exotherm may occur.

  • Reaction: Stir at 25 °C. Monitor by TLC/LC-MS. Conversion typically reaches >95% within 2-4 hours.

  • Quench: Remove solvent under reduced pressure.

  • Purification (The Yield Maker):

    • Issue: Sulfoximines are polar and water-soluble.

    • Fix: Do not perform a standard aqueous wash immediately.

    • Protocol: Dissolve residue in DCM. Pass through a short pad of silica to remove iodobenzene. Elute product with DCM:MeOH (9:1).

Troubleshooting Dashboard

User Question: "My yield is stuck at 40%. What is going wrong?"

Use the following logic flow to diagnose the failure mode.

Scenario A: High Sulfone Byproduct (>10%)
  • Diagnosis: Over-oxidation. The nitrene species is unstable, or water is competing with the nitrogen source.

  • Fix 1 (Stoichiometry): Ensure you are not using >1.5 equiv of PIDA. Excess oxidant attacks the sulfoximine or intermediate.

  • Fix 2 (Moisture): While the reaction tolerates open air, "wet" methanol promotes the formation of the sulfone via a nucleophilic attack of water on the activated sulfur species. Use anhydrous MeOH.

Scenario B: Low Conversion (Unreacted Sulfoxide)
  • Diagnosis: Poor solubility or "dead" oxidant.

  • Fix 1 (Solvent Choice): Are you using Acetonitrile or Toluene? Switch to Methanol . Ammonium carbamate is insoluble in aprotic solvents, preventing ammonia generation.

  • Fix 2 (Reagent Quality): PIDA degrades over time (smells like acetic acid). Recrystallize PIDA from cyclohexane/acetic acid if the solid is yellow/sticky.

Scenario C: Product Loss during Workup
  • Diagnosis: Aqueous washout. Ethyl(imino)methyl-

    
    -sulfanone is a small, polar molecule.
    
  • Fix: Avoid aqueous extraction if possible. If necessary, saturate the aqueous layer with NaCl and extract exhaustively with CHCl3:iPrOH (3:1) , not just pure DCM.

Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Yield < 60% CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result1 High Sulfone (>15%) CheckLCMS->Result1 Peak M+16 found Result2 Unreacted Sulfoxide CheckLCMS->Result2 Starting Material remains Result3 Clean Crude, Low Mass CheckLCMS->Result3 Product peak dominant Action1 Cause: Over-oxidation Fix: Dry MeOH, reduce PIDA to 1.2 eq Result1->Action1 Action2 Cause: Poor N-Source Solubility Fix: Ensure Solvent is MeOH Check PIDA Quality Result2->Action2 Action3 Cause: Aqueous Washout Fix: Use CHCl3:iPrOH (3:1) extraction or Direct Silica Loading Result3->Action3

Caption: Diagnostic workflow for identifying yield loss in sulfoximine synthesis.

Figure 2: Mechanistic Pathway (Bull-Luisi NH Transfer)

Mechanism Step1 PhI(OAc)2 + NH2COONH4 Inter1 Iminoiodinane Species [PhI=NH] / [PhI(OAc)NH2] Step1->Inter1 In situ generation TS Nitrene Transfer Transition State Inter1->TS + Sulfoxide Substrate Ethyl Methyl Sulfoxide (S=O) Substrate->TS Product Ethyl(imino)methyl-λ6-sulfanone (Sulfoximine) TS->Product - PhI, - AcOH

Caption: Mechanistic pathway showing the in situ generation of the active nitrogen transfer species.

Frequently Asked Questions (FAQs)

Q1: Can I use this method for chiral sulfoxides? A: Yes. The Bull-Luisi PIDA/Carbamate method is stereospecific . If you start with enantiopure (R)-Ethyl methyl sulfoxide, you will obtain the (R)-sulfoximine with >98% retention of configuration (retention of ee).

Q2: Is this reaction scalable to kilogram quantities? A: Yes, but safety is a concern. PIDA is an oxidant, and the reaction generates iodobenzene (waste) and ammonia gas.

  • Scale-up Tip: For >100g scales, consider Flow Chemistry . Continuous flow allows for better heat management and safer handling of the hypervalent iodine intermediates (See Power et al., 2023).

Q3: Why not use Sodium Azide (


)? 
A:  The Schmidt reaction (NaN3/H2SO4) works but generates hydrazoic acid (

), which is highly toxic and explosive. In a modern drug development context, avoiding azides simplifies safety protocols and waste disposal.

Q4: My product is an oil and hard to crystallize. How do I purify it? A: Ethyl(imino)methyl-


-sulfanone is often an oil or low-melting solid.
  • Tip: Convert it to the Benzoic Acid salt . Dissolve the crude oil in ether/ethanol and add 1 equiv of benzoic acid. The salt often crystallizes readily, allowing for easy filtration and high purity.

References

  • Bull, J. A., & Luisi, R. (2016).[1][2] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition.

  • Zenzola, M., et al. (2016).[1] Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Journal of Organic Chemistry.

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.

  • Tota, A., et al. (2017). NH-Sulfoximines as Bioisosteres for Primary Sulfonamides. Organic Letters.

Sources

Optimization

Technical Support Center: Navigating the Stability of Sulfoximines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfoximines. This guide is designed to provide in-depth technical assistance, troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfoximines. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of sulfoximine-containing compounds under various experimental conditions. As a class of compounds gaining significant traction in medicinal chemistry and agrochemistry, a thorough understanding of their stability is paramount for reproducible and reliable experimental outcomes.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding sulfoximine stability.

Q1: Are sulfoximines generally considered stable compounds?

A1: Yes, the sulfoximine moiety is recognized for its high chemical and metabolic stability, making it an attractive functional group in drug discovery.[3][4] It is often considered a stable isostere of the commonly used sulfone group.[1] However, like any functional group, its stability can be influenced by the overall molecular structure and the specific experimental conditions, particularly pH.

Q2: Under what conditions might I expect my sulfoximine compound to degrade?

A2: While generally robust, sulfoximines can be susceptible to degradation under strongly acidic or basic conditions. The specific pH at which degradation occurs can vary depending on the substituents on the sulfur and nitrogen atoms. Some N-substituted sulfoximines have shown instability at low pH values.[5] Forced degradation studies, which employ more severe conditions than typical use (e.g., high and low pH, elevated temperature, oxidation), are designed to identify these potential liabilities.[6][7][8]

Q3: What are the primary degradation pathways for sulfoximines?

A3: The main degradation pathways involve transformations at the sulfur center. These can include reductive and oxidative pathways, as well as cleavage of the carbon-sulfur (C–S) bond.[2][6][9] Under strongly acidic conditions, hydrolysis of N-substituted sulfoximines can also occur. For instance, N-cyano sulfoximines can be hydrolyzed to the parent NH-sulfoximine under strong acid catalysis.[10]

Q4: How does the substitution on the sulfoximine nitrogen affect stability?

A4: N-functionalization is a key feature of sulfoximines, allowing for property modulation.[4] However, the nature of the substituent can impact stability. For example, N-acyl sulfoximines, while synthetically accessible, may have different hydrolytic stability compared to the parent NH-sulfoximines.[5][11][12] Cleavage of N-protecting groups, such as tosyl or cyano groups, often requires strong acidic conditions.[10]

Q5: My sulfoximine is a chiral molecule. Can the stereochemistry affect its stability?

A5: While the inherent stability of the sulfoximine core is not directly dependent on its stereochemistry, the different spatial arrangement of substituents in enantiomers or diastereomers can lead to different rates of degradation if a chiral reagent or catalyst is involved in the degradation pathway. More importantly, it is crucial to use a stability-indicating analytical method that can separate all stereoisomers to accurately assess the stability of each.[13][14][15] The interconversion rate of sulfoxaflor diastereomers, for instance, is highly pH-dependent.[16]

Section 2: Troubleshooting Experimental Issues

This section provides guidance on specific problems you may encounter during your experiments.

Issue 1: Inconsistent results or loss of compound in acidic mobile phases during HPLC analysis.

Root Cause Analysis:

This issue often points to on-column degradation or poor chromatographic peak shape. The weakly basic nature of the sulfoximine nitrogen (pKa of the conjugate acid is around 2.7 in water) can lead to interactions with residual silanols on silica-based columns, causing peak tailing.[17] Additionally, some sulfoximine analogs exhibit instability at low pH.[5]

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Addressing Peak Shape cluster_2 Addressing Potential Degradation start Inconsistent Results in Acidic HPLC check_pH Is mobile phase pH < 3? start->check_pH check_peaks Are peaks tailing or fronting? start->check_peaks check_pH->check_peaks No adjust_pH Adjust mobile phase pH to 3-7 check_pH->adjust_pH Yes check_peaks->adjust_pH Tailing add_modifier Add a basic modifier (e.g., triethylamine) check_peaks->add_modifier Tailing run_at_low_temp Run analysis at lower temperature (e.g., 4°C) check_peaks->run_at_low_temp Loss of Area use_bidentate_column Switch to a bidentate or end-capped C18 column adjust_pH->use_bidentate_column Still tailing solution Stable & Symmetrical Peaks adjust_pH->solution Resolved add_modifier->use_bidentate_column Still tailing add_modifier->solution Resolved use_bidentate_column->solution neutral_pH_method Develop a method at neutral pH run_at_low_temp->neutral_pH_method Still unstable neutral_pH_method->solution

Caption: Troubleshooting workflow for HPLC issues.

Detailed Recommendations:

  • Assess Peak Shape: Quantify peak symmetry using the tailing factor. A value > 1.5 indicates significant tailing that needs to be addressed.

  • pH Adjustment: For basic sulfoximines, increasing the mobile phase pH to a range of 3-7 can often improve peak shape by reducing interactions with silanol groups.

  • Use of Modifiers: Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can mask residual silanols and improve peak symmetry.

  • Column Selection: Employing a column with advanced end-capping or a bidentate stationary phase (e.g., CSH C18) can significantly reduce silanol interactions and improve peak shape for basic analytes.

  • Temperature Control: If on-column degradation is suspected, reducing the column temperature can slow down the hydrolysis rate.

Issue 2: Low aqueous solubility of my sulfoximine compound.

Root Cause Analysis:

While the sulfoximine group itself is relatively polar, the overall solubility of the molecule is dictated by its entire structure. Lipophilic substituents can lead to poor aqueous solubility, which can be problematic for in vitro assays and formulation development.[3]

Strategies for Solubility Enhancement:

  • pH Adjustment: For sulfoximines with ionizable groups, adjusting the pH of the solution to form a salt can significantly increase solubility.[18][19]

  • Use of Co-solvents: Employing water-miscible organic solvents such as DMSO, DMF, or ethanol can help dissolve poorly soluble compounds. However, be mindful of the potential for these solvents to interfere with biological assays.[19]

  • Formulation with Excipients: For drug development applications, formulating the sulfoximine with solubilizing agents like surfactants or cyclodextrins can be an effective strategy.[20]

  • Salt Formation: If the molecule has a sufficiently basic or acidic handle elsewhere, forming a salt is a common and effective method to enhance solubility.[18][19]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of your sulfoximine compounds.

Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)

This protocol is designed to intentionally degrade the sulfoximine to identify potential degradation products and establish a stability-indicating analytical method.[7][21]

Materials:

  • Sulfoximine compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M and 1 M)

  • Suitable HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your sulfoximine compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Control Sample: A control sample of the stock solution diluted to the final concentration should be stored at 4°C and analyzed alongside the stressed samples.

  • Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed and can be adequately separated and detected.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent sulfoximine and separating it from any degradation products or impurities.[19][]

Workflow for Method Development:

cluster_0 Initial Conditions cluster_1 Analysis & Optimization cluster_2 Peak Shape Improvement start Start Method Development select_column Select Column (e.g., C18, Phenyl) start->select_column select_mobile_phase Select Mobile Phase (ACN/H2O with 0.1% FA) select_column->select_mobile_phase inject_stressed_samples Inject Forced Degradation Samples select_mobile_phase->inject_stressed_samples assess_resolution Assess Resolution of Parent & Degradants inject_stressed_samples->assess_resolution optimize_gradient Optimize Gradient & Flow Rate assess_resolution->optimize_gradient Inadequate check_tailing Check for Peak Tailing assess_resolution->check_tailing Adequate optimize_gradient->assess_resolution adjust_pH_modifier Adjust pH / Add Modifier check_tailing->adjust_pH_modifier Tailing > 1.5 validation Method Validation (ICH Guidelines) check_tailing->validation Acceptable adjust_pH_modifier->assess_resolution

Caption: HPLC method development workflow.

Example Starting Conditions for a Neutral Aryl Sulfoximine:

ParameterCondition
Column C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm or as appropriate for chromophore
Injection Vol. 10 µL

For the analysis of the insecticide sulfoxaflor, methods using a Phenyl column with a mobile phase of phosphoric acid in water and methanol have been reported.[23] For chiral sulfoximines, a chiral stationary phase (e.g., polysaccharide-based) will be necessary to separate enantiomers.[14][15][24]

Section 4: Data Summary

The following table provides a hypothetical summary of forced degradation data for a generic aryl sulfoximine, illustrating the type of data you should aim to generate.

Table 1: Forced Degradation Data for "Sulfoximine-X"

Stress ConditionTime (hours)% Parent Remaining% DegradationNo. of Degradation Peaks
0.1 M HCl, 60°C2492.57.52
1 M HCl, 60°C885.214.83
0.1 M NaOH, 60°C898.11.91
1 M NaOH, 60°C489.910.12

Section 5: Mechanistic Insights

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions, particularly for N-substituted sulfoximines, the primary point of attack is often the S-N bond. For instance, the hydrolysis of N-cyano sulfoximines is believed to proceed through protonation of the cyano group, followed by nucleophilic attack of water. This leads to the formation of an N-urea sulfoximine intermediate, which can then further hydrolyze to the corresponding NH-sulfoximine.[10]

N-Cyano Sulfoximine N-Cyano Sulfoximine N-Urea Sulfoximine Intermediate N-Urea Sulfoximine Intermediate N-Cyano Sulfoximine->N-Urea Sulfoximine Intermediate H3O+ NH-Sulfoximine NH-Sulfoximine N-Urea Sulfoximine Intermediate->NH-Sulfoximine H3O+

Caption: Acidic hydrolysis of N-cyano sulfoximines.

Base-Mediated Degradation:

While generally more stable to basic conditions, strong bases can deprotonate the NH-sulfoximine, forming an anion. The subsequent reactivity would depend on the specific molecular structure and the presence of leaving groups. In the absence of specific literature on the hydrolytic degradation of simple NH-sulfoximines under strong base, it is hypothesized that pathways could involve elimination reactions or intramolecular cyclizations if suitable functional groups are present.

References

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 2020. [Link]

  • Sulfoximines From a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. 2017. [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Drug Hunter. 2025. [Link]

  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PMC. [Link]

  • Sulfoximine as rising stars in modern drug discovery. Slideshare. [Link]

  • Conversion and degradation pathways of sulfoximines. Chemical Society Reviews (RSC Publishing). 2019. [Link]

  • Sulfoxaflor Tech. and its SC formulation HPLC method. Scribd. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC. 2025. [Link]

  • Stereoselective separation of sulfoxaflor by electrokinetic chromatography and applications to stability and ecotoxicological st. IMDEA AGUA. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry - ACS Publications. 2025. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012. [Link]

  • Chiral HPLC for effective enantiomer separation. ResearchGate. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. PMC. 2023. [Link]

  • Conversion and degradation pathways of sulfoximines. Request PDF - ResearchGate. [Link]

  • Synthesis of carbonylative n-acylation of sulfoximine. ResearchGate. [Link]

  • The Sulfoximine Insecticide Sulfoxaflor and Its Photodegradate Demonstrate Acute Toxicity to the Nontarget Invertebrate Species Daphnia magna. PubMed. [Link]

  • Sulfoxaflor. Food and Agriculture Organization of the United Nations. [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Universiteit Leiden. 2007. [Link]

  • Development and Validation of an Analytical Method for the Insecticide Sulfoxaflor in Agricultural Commodities using HPLC-UVD. Semantic Scholar. 2013. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Conversion and degradation pathways of sulfoximines. PubMed. 2019. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. 2024. [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Request PDF - ResearchGate. 2025. [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. [Link]

  • Effect of water pH on the stability of pesticides. MSU Extension. 2008. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. 2023. [Link]

  • Alkylation of NH-Sulfoximines Under Mitsunobu-Type Conditions. ResearchGate. 2023. [Link]

  • International Journal of Lifescience and Pharma Research. IJLPR. 2020. [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. 2024. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. 2012. [Link]

  • Degradation of pesticides. ALS Life Sciences - ALS Europe. [Link]

  • Discovery and Characterization of Sulfoxaflor, a Novel Insecticide Targeting Sap-Feeding Pests. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. 2025. [Link]

  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. PubMed. 2022. [Link]

  • Synthesis of Sulfoximines through Selective Sulfur Alkylation of Sulfinamides Generated In Situ from β-Sulfoximine Esters. Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed Enantioselective Alkylation of Sulfenamides: A General Approach for the Synthesis of Drug Relevant S-Methyl and S-Cyclopropyl Sulfoximines. PubMed. 2025. [Link]

  • Degradation Kinetics of Cefuroxime Lysine in Aqueous Solution by LC-MS. ResearchGate. 2025. [Link]

Sources

Troubleshooting

Technical Guide: Purification &amp; Byproduct Removal in Sulfoximine Synthesis

Diagnostic Hub: Identify Your Impurity Do not start purification until you identify the dominant contaminant. Use this decision matrix to select the correct workflow.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identify Your Impurity

Do not start purification until you identify the dominant contaminant. Use this decision matrix to select the correct workflow.

Symptom / ObservationLikely CulpritPrimary Removal StrategyGo To
Product is an oil (should be solid), smells of "almonds" or iodine.Iodobenzene (PhI) Trituration / Lipophilic WashModule A
Inseparable spot on TLC (less polar than product); "Dead" impurity.Sulfone (Over-oxidation)Acid-Base Extraction (NH-only)Module B
Inseparable spot on TLC (more polar than product); Reaction stalled.Sulfoxide (Under-reaction)Chromatography / Re-submissionModule C
Dark color / Metal residue ; Low yield despite conversion.Rh/Ru/Fe Catalyst Scavenging / CrystallizationModule D

Module A: The Lipophilic Wash (Removing Iodobenzene)

Context: Common in protocols using hypervalent iodine reagents (e.g., PhI(OAc)₂ / Ammonium Carbamate). Iodobenzene (PhI) is a lipophilic byproduct that prevents sulfoximines from crystallizing.

The Mechanism: Sulfoximines are polar, H-bond donors. Iodobenzene is non-polar and lipophilic. By using a non-polar solvent, you can dissolve the PhI while the sulfoximine precipitates.

Protocol:

  • Evaporate the reaction solvent (usually MeOH or MeCN) completely. Do not leave residual alcohol, as it acts as a cosolvent.

  • Redissolve the crude oily residue in a minimal amount of Dichloromethane (DCM) (e.g., 0.5 mL per mmol).

  • Add a large excess (10–20 volumes) of cold n-Hexane or Pentane while stirring vigorously.

  • Observation: The sulfoximine should crash out as a solid or a sticky gum. The PhI remains in the clear supernatant.

  • Decant the supernatant.[1] Repeat the wash 2x.

  • Dry the solid under high vacuum.

Expert Insight: If the product remains gummy, sonicate the flask with the hexane layer. The mechanical energy often induces crystallization.

Module B: The Acid-Base "Switch" (Sulfone Separation)

Context: This is the most critical technique for NH-sulfoximines. Sulfones (neutral) and Sulfoximines (basic) often co-elute on silica gel. However, NH-sulfoximines have a conjugate acid pKa of ~2–3 (in water), allowing them to be protonated and moved into the aqueous phase.

Applicability: Only works for free NH-sulfoximines . N-protected (e.g., N-Tosyl, N-Boc) sulfoximines are not sufficiently basic.

The Workflow:

AcidBaseExtraction Start Crude Mixture (Sulfoximine + Sulfone + PhI) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve AcidWash Wash with 1M HCl (aq) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer1 Organic Layer (Contains Sulfone & PhI) PhaseSep->OrgLayer1 Non-Basic AqLayer1 Aqueous Layer (Contains Sulfoximine-H+) PhaseSep->AqLayer1 Basic (Protonated) Discard Discard / Analyze (Sulfone Removed) OrgLayer1->Discard Basify Basify to pH > 10 (Add 2M NaOH or K2CO3) AqLayer1->Basify Extract Extract with EtOAc/DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure NH-Sulfoximine Dry->Final

Figure 1: Selective purification of NH-sulfoximines using their basicity to separate them from neutral sulfone byproducts.

Detailed Protocol:

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (3x). The NH-sulfoximine moves to the water phase as

    
    . The sulfone stays in the EtOAc.
    
  • Crucial Step: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained organic impurities.

  • Cool the aqueous layer to 0°C.

  • Slowly basify with 6M NaOH or solid KOH until pH > 12. (Note: Sulfoximines are stable to base; do not fear hydrolysis).

  • Extract the now-cloudy aqueous layer with DCM or EtOAc (3x).

  • Dry and concentrate.

Module C: Chromatography & The "Stalled" Reaction

Context: If you have unreacted Sulfide or intermediate Sulfoxide, acid-base extraction may not fully separate them (Sulfoxides can be slightly basic, though less so than sulfoximines).

Relative Polarity (Silica Gel):

  • Least Polar (High Rf): Sulfide > Iodobenzene > Sulfone

  • Mid Polar: N-Protected Sulfoximine

  • Most Polar (Low Rf): NH-Sulfoximine

    
     Sulfoxide
    

Troubleshooting Q&A:

Q: My sulfoximine and sulfoxide co-elute. How do I separate them?

  • A: This is notoriously difficult.

    • Option 1 (Chemical): If the product is an NH-sulfoximine, use the Acid-Base extraction (Module B). Sulfoxides are generally not basic enough to be protonated by 1M HCl and will remain in the organic layer.

    • Option 2 (Chromatography): Switch to DCM:MeOH (95:5) instead of Hexane:EtOAc. The alcohol modifier often resolves the H-bond donor (sulfoximine) from the H-bond acceptor (sulfoxide).

Q: I see a "ghost" spot that trails the product.

  • A: NH-sulfoximines can streak on silica due to their basicity.

    • Fix: Add 1% Triethylamine (TEA) to your eluent. This neutralizes the silica acidic sites and sharpens the peak.

Module D: Metal Scavenging (Rh/Ru Catalysis)

Context: Metal-catalyzed nitrene transfers (e.g., using


) leave trace heavy metals.

Protocol:

  • Thiol-Silica: Add 50 mg of Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) per mmol of reaction. Stir for 1 hour, then filter.

  • Crystallization: Many N-protected sulfoximines crystallize well from hot Ethanol or Isopropanol. This naturally excludes metal salts.

Summary of Physicochemical Properties[2]

PropertySulfone (

)
Sulfoxide (

)
NH-Sulfoximine (

)
pKa (Conj. Acid) Neutral~ -1.8 (Very weak base)~ 2–3 (Protonatable)
Solubility (Aq Acid) InsolubleInsolubleSoluble
H-Bonding Acceptor onlyAcceptor onlyDonor & Acceptor
Stability InertCan be oxidizedStable to base/acid

References

  • Bull, J. A., & Luisi, R. (2016).[2] Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI.[2]

  • Frings, M., et al. (2017).[3] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry.

  • Organic Syntheses. (2019). Synthesis of NH-Sulfoximines. Org. Synth. 2019, 96, 48-64.

  • Zenzola, M., et al. (2016). Preparation of NH-Sulfoximines from Sulfoxides using PhI(OAc)2 and Ammonium Carbamate. Chemistry - A European Journal.[3]

Sources

Optimization

Technical Support Center: Strategies to Avoid Over-oxidation in Sulfoximine Synthesis

Welcome to the technical support center for sulfoximine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oxidation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfoximine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oxidation of sulfides and sulfoxides to sulfoximines, with a primary focus on preventing the formation of the undesired sulfone byproduct. Here, you will find practical, in-depth answers to frequently asked questions and troubleshooting strategies grounded in mechanistic principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in sulfoximine synthesis via oxidation, and why does over-oxidation to sulfones occur?

The principal challenge lies in the selective oxidation of the sulfur center. The synthesis of sulfoximines often involves the oxidation of a sulfide to a sulfoxide, followed by imidation and then a final oxidation, or a direct imidation/oxidation of a sulfide. Over-oxidation to the corresponding sulfone is a common side reaction because the sulfoxide intermediate is susceptible to further oxidation.[1][2] The sulfur atom in a sulfoxide is electron-rich and can be readily attacked by electrophilic oxidizing agents, leading to the formation of a sulfone, which is generally more thermodynamically stable.

Controlling the reaction conditions—such as the choice of oxidant, stoichiometry, temperature, and reaction time—is crucial to favor the formation of the sulfoximine over the sulfone.[1][3]

Q2: How do I choose the right oxidizing agent to minimize sulfone formation?

The selection of the oxidizing agent is paramount for achieving high selectivity. Milder and more controlled oxidizing agents are generally preferred. Here is a comparison of common oxidants:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Mitigation Strategies
Hydrogen Peroxide (H₂O₂) Often used with a catalyst (e.g., Na₂WO₄, Sc(OTf)₃) or in specific solvents like glacial acetic acid.[1][4][5]"Green" oxidant with water as the only byproduct.[1] Cost-effective.Can lead to over-oxidation if not carefully controlled. Mitigation: Use of catalysts enhances selectivity.[4][5] Precise control of stoichiometry and temperature is critical.[3]
meta-Chloroperoxybenzoic Acid (m-CPBA) Dichloromethane (DCM) at low temperatures.[6][7]Effective for a wide range of substrates, including those with sensitive functional groups.[6][7]Can be a potent oxidant, increasing the risk of over-oxidation.[8] Mitigation: Slow addition of m-CPBA at low temperatures (e.g., 0 °C to -78 °C) and careful monitoring of the reaction progress are essential.
Sodium Hypochlorite (NaOCl·5H₂O) Aqueous or mixed aqueous/organic solvent systems.[6][7]A mild and cost-effective oxidant.[6]Substrate solubility can be an issue. For sterically hindered or hydrophobic substrates, the addition of a co-solvent like acetonitrile (MeCN) may be necessary.[6][7][9]
Hypervalent Iodine Reagents (e.g., (Diacetoxyiodo)benzene - DIB) Often used in combination with a nitrogen source for direct conversion of sulfides to NH-sulfoximines.[10][11]Highly chemoselective, often avoiding over-oxidation to the sulfone.[10][12] Enables one-pot synthesis from sulfides.[11][13]Stoichiometry is critical; excess reagent may be required for complete conversion.[10]
Q3: What role does stoichiometry play in preventing over-oxidation?

Careful control of the oxidant stoichiometry is one of the most effective strategies to prevent sulfone formation.[2][5] Theoretically, one equivalent of the oxidant is required to convert a sulfoxide to a sulfoximine. However, in practice, a slight excess may be needed to drive the reaction to completion. It is crucial to determine the optimal stoichiometry for your specific substrate and reaction conditions through small-scale experiments.

Key Insight: Adding the oxidant portion-wise or via syringe pump can maintain a low concentration of the oxidant in the reaction mixture, thereby minimizing the rate of the competing over-oxidation reaction.[2]

Q4: How does reaction temperature influence the selectivity of sulfoximine synthesis?

Lowering the reaction temperature generally enhances selectivity by slowing down the rate of both the desired oxidation and the undesired over-oxidation. Since the activation energy for sulfone formation is often comparable to or lower than that for sulfoximine formation, lower temperatures can help to kinetically disfavor the over-oxidation pathway. For instance, when using potent oxidants like m-CPBA, conducting the reaction at 0 °C or even -78 °C is a common practice.

A temperature optimization study is often a worthwhile investment of time for a new substrate. An increase in sulfone byproduct at higher temperatures is a common observation.[3]

Q5: Are there any analytical techniques to monitor the reaction in real-time to prevent over-oxidation?

Yes, real-time reaction monitoring is crucial for stopping the reaction once the starting material is consumed and before significant over-oxidation occurs.[2] Common techniques include:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the formation of the product and byproduct. A co-spot of the starting material, product, and an authentic sample of the sulfone (if available) is highly recommended for accurate identification.[11][14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, sulfoximine, and sulfone, allowing for precise determination of the reaction endpoint.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the species being formed and can be a powerful tool for in-process control.

Section 2: Troubleshooting Guide

Problem 1: My reaction is producing a significant amount of sulfone byproduct.

This is the most common issue in sulfoximine synthesis. Here’s a systematic approach to troubleshoot this problem:

Workflow for Troubleshooting Sulfone Formation

G start High Sulfone Formation Detected check_stoichiometry 1. Review Oxidant Stoichiometry - Was excess oxidant used? start->check_stoichiometry reduce_stoichiometry Action: Reduce oxidant to 1.0-1.2 equivalents. Consider slow addition. check_stoichiometry->reduce_stoichiometry Yes check_temp 2. Evaluate Reaction Temperature - Was the reaction run at room temperature or elevated? check_stoichiometry->check_temp No reduce_stoichiometry->check_temp lower_temp Action: Decrease temperature (e.g., to 0 °C or -78 °C). check_temp->lower_temp Yes check_oxidant 3. Assess Oxidant Choice - Is a highly reactive oxidant being used (e.g., excess m-CPBA)? check_temp->check_oxidant No lower_temp->check_oxidant change_oxidant Action: Switch to a milder oxidant (e.g., NaOCl, H₂O₂ with catalyst, or a hypervalent iodine reagent). check_oxidant->change_oxidant Yes check_monitoring 4. Review Reaction Monitoring - Was the reaction time too long? check_oxidant->check_monitoring No change_oxidant->check_monitoring improve_monitoring Action: Implement more frequent monitoring (TLC/HPLC) to stop the reaction promptly. check_monitoring->improve_monitoring Yes solution Optimized Conditions: Improved Selectivity for Sulfoximine check_monitoring->solution No improve_monitoring->solution

Caption: Troubleshooting workflow for minimizing sulfone byproduct.

Problem 2: The reaction is sluggish or does not go to completion, and forcing conditions leads to over-oxidation.

This indicates that the activation energy for the desired reaction is high, and under forcing conditions (e.g., higher temperature or excess oxidant), the over-oxidation reaction becomes competitive.

Possible Solutions:

  • Catalyst Screening: For oxidations using H₂O₂, screening different catalysts such as sodium tungstate (Na₂WO₄) or scandium triflate (Sc(OTf)₃) can significantly improve the reaction rate and selectivity at lower temperatures.[4][5]

  • Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the oxidant. For instance, in some cases, switching to a more polar solvent can accelerate the desired reaction. For substrates with poor solubility in aqueous media when using NaOCl, adding a co-solvent like acetonitrile can be beneficial.[6][7][9]

  • Alternative Synthetic Routes: If direct oxidation proves problematic, consider a two-step approach: first, imidation of the sulfide to a sulfilimine, followed by oxidation. This can sometimes offer a more controlled pathway to the desired sulfoximine.[15][16] Metal-catalyzed methods, for example, using rhodium or iron catalysts, can facilitate the imidation step under mild conditions.[15][17][18][19]

Problem 3: I am working with an electron-rich or sterically hindered sulfide/sulfoxide, and selectivity is poor.

Electron-rich substrates are often more susceptible to over-oxidation. Steric hindrance can slow down the desired reaction, requiring harsher conditions that may also promote side reactions.

Strategies:

  • For Electron-Rich Substrates: The use of milder, more selective oxidants is crucial. Hypervalent iodine reagents are particularly well-suited for these substrates as they often exhibit high chemoselectivity.[10][12]

  • For Sterically Hindered Substrates: A combination of a suitable solvent system to ensure solubility and a carefully chosen oxidant is key. For example, with NaOCl, a mixture of water and acetonitrile may be necessary.[6][7] It may also be beneficial to explore catalytic systems that can operate under milder conditions.

Reaction Pathway: Oxidation of Sulfide

G Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Sulfide->Sulfoxide Oxidation [O] Sulfoximine Desired Product: Sulfoximine (R-S(=O)(=NH)-R') Sulfoxide->Sulfoximine Imidation [+NH] Sulfone Over-oxidation Product: Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone Over-oxidation [O]

Sources

Reference Data & Comparative Studies

Validation

The Ascendance of the Sulfoximine Moiety: A Comparative Guide for the Medicinal Chemist

An In-depth Analysis of Sulfoximines versus Sulfones in Drug Design, offering a strategic guide to leveraging their unique properties for enhanced therapeutic candidates. In the perpetual quest for novel therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Sulfoximines versus Sulfones in Drug Design, offering a strategic guide to leveraging their unique properties for enhanced therapeutic candidates.

In the perpetual quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to under-explored functional groups. Among these, the sulfoximine moiety has emerged as a compelling bioisosteric replacement for the more traditional sulfone group, offering a nuanced toolkit for fine-tuning molecular properties. This guide provides a comprehensive comparative analysis of sulfoximines and sulfones, delving into their physicochemical characteristics, metabolic stability, and synthetic accessibility, supported by experimental data and real-world case studies.

At the Crossroads of Structure: A Physicochemical Standoff

The seemingly subtle substitution of an oxygen atom in a sulfone with a nitrogen atom to form a sulfoximine introduces profound changes in the molecule's electronic and steric landscape. These alterations have significant implications for a range of properties critical to drug action.[1][2]

Sulfoximines are isoelectronic with sulfones but possess a unique tetrahedral geometry with an additional vector for substitution at the nitrogen atom.[2] This N-substituent allows for modulation of the molecule's properties, including its acid/base character.[1] Unsubstituted (NH) sulfoximines can act as both hydrogen bond donors and acceptors, a versatility not shared by the sulfone group, which can only accept hydrogen bonds.[1][2] This dual functionality can lead to novel interactions with biological targets and improved physicochemical properties.

Key Physicochemical and In Vitro Property Comparison
PropertySulfone (R-SO₂-R')Sulfoximine (R-S(O)(NH)-R')Key Implications for Drug Design
Hydrogen Bonding Acceptor onlyDonor and Acceptor (for NH-sulfoximines)Enhanced potential for target engagement and improved solubility.[1][2]
Polarity HighGenerally higher than corresponding sulfonesCan lead to increased aqueous solubility.[1][3]
Aqueous Solubility VariableOften higher than isosteric sulfonesFavorable for oral bioavailability and formulation.[1][4]
Lipophilicity (logP/logD) Generally highGenerally lower than corresponding sulfonesCan be modulated by N-substitution to optimize permeability and reduce off-target effects.[5]
Metabolic Stability Generally highOften demonstrates high metabolic stabilityPotential for improved pharmacokinetic profiles and reduced clearance.[3][4]
Acidity/Basicity NeutralWeakly basic (NH-sulfoximines)Allows for salt formation, potentially improving solubility and formulation options.[1][6]
Chemical Stability HighHighBoth are robust functional groups suitable for drug scaffolds.[3][4]

Navigating the Synthetic Landscape: Crafting Sulfoximines and Sulfones

The synthetic accessibility of a functional group is a critical consideration in drug discovery. While the synthesis of sulfones is a well-established and routine transformation, the preparation of sulfoximines has historically been more challenging, a factor that has contributed to their underrepresentation in medicinal chemistry.[2] However, recent advancements have led to the development of more robust and versatile methods for sulfoximine synthesis.

Experimental Protocol: A General Synthesis of Sulfones

The oxidation of sulfides is the most common and straightforward method for the preparation of sulfones.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting sulfide in a suitable organic solvent, such as dichloromethane (DCM) or methanol (MeOH).

  • Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent, such as sodium thiosulfate, and wash the organic layer with an aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Diagram of Sulfone Synthesis Workflow

G cluster_workflow Sulfone Synthesis Workflow Sulfide Starting Sulfide Dissolution Dissolve in Solvent (e.g., DCM) Sulfide->Dissolution Oxidation Add Oxidizing Agent (e.g., m-CPBA) Dissolution->Oxidation Monitoring Monitor Reaction (TLC or LC-MS) Oxidation->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Purify (Column Chromatography) Workup->Purification Sulfone Final Sulfone Product Purification->Sulfone

Caption: A typical workflow for the synthesis of sulfones via sulfide oxidation.

Experimental Protocol: Modern Synthesis of NH-Sulfoximines

Recent methodological advancements have made the synthesis of sulfoximines more accessible. One common approach involves the rhodium-catalyzed imination of sulfoxides.[7]

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, combine the starting sulfoxide, a source of nitrogen such as O-(mesitylsulfonyl)hydroxylamine (MSH), and a rhodium catalyst, for instance, Rh₂(esp)₂.

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as determined by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture and purify the crude product directly by flash column chromatography on silica gel to yield the desired NH-sulfoximine.

G

Sources

Comparative

A Comparative Guide to the Biological Activity of Sulfoximine Analogs

The sulfoximine functional group, once a niche curiosity in the vast landscape of chemical biology, has emerged as a versatile and powerful motif in the design of biologically active molecules.[1][2][3][4] Its unique ste...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfoximine functional group, once a niche curiosity in the vast landscape of chemical biology, has emerged as a versatile and powerful motif in the design of biologically active molecules.[1][2][3][4] Its unique stereoelectronic properties, including a stable tetrahedral geometry at the sulfur atom and the presence of a nitrogen atom capable of forming hydrogen bonds, have captured the attention of researchers in both agrochemical and pharmaceutical sciences.[5][6] This guide provides an in-depth comparison of the biological activities of various sulfoximine analogs, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance.

Part 1: Sulfoximine Analogs as Insecticides

The development of sulfoximine-based insecticides, most notably sulfoxaflor, marked a significant advancement in crop protection.[7][8][9] These compounds provide a crucial tool for managing insect pests, particularly those that have developed resistance to existing insecticide classes like neonicotinoids.[7][8]

Mechanism of Action: Distinct Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

Sulfoximine insecticides, such as sulfoxaflor, act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[7][8][9] While sharing a target with neonicotinoids, the binding and activation mechanism of sulfoximines is distinct.[7][8][9] This distinction is critical to their efficacy against neonicotinoid-resistant insect populations.[7][10] Electrophysiological studies have demonstrated that sulfoxaflor elicits very high amplitude currents at insect nAChRs, suggesting a high efficacy of receptor activation that contributes to its potent insecticidal activity.[9][11]

nAChR Activation by Sulfoximine Insecticides cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Ion_Channel Ion Channel nAChR->Ion_Channel Opens Excitation Neuronal Excitation Ion_Channel->Excitation Ion Influx Paralysis Paralysis & Death Excitation->Paralysis Uncontrolled Firing Sulfoximine Sulfoximine Analog (e.g., Sulfoxaflor) Sulfoximine->nAChR Binds & Activates (Distinct Site/Mode) Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds & Activates

Caption: Signaling pathway of nAChR activation by sulfoximine insecticides.

Structure-Activity Relationship (SAR) of Insecticidal Sulfoximines

The insecticidal potency of sulfoximine analogs is significantly influenced by the nature of the substituents on the sulfoximine moiety. Early exploration of sulfoximine analogs revealed that modifications to the N-substituent could dramatically alter biological activity. For instance, the replacement of an N-nitro group with a cyano group, and the addition of a methyl group on the methylene bridge, led to a substantial increase in insecticidal potency.[10]

Further studies have shown that the N-substituent is not limited to small, electron-deficient groups. A variety of N-heterocyclic sulfoximines have been synthesized and tested, with some analogs, such as N-thiazolyl sulfoximines, exhibiting high levels of efficacy against pests like the green peach aphid, with LC50 values as low as 1 ppm.[12] This indicates that the SAR of sulfoximine insecticides is complex and tolerant of larger functional groups at the nitrogen position.[12]

Comparative Biological Activity of Insecticidal Sulfoximine Analogs
AnalogTarget PestLC50 (ppm)Key Structural FeatureReference
SulfoxaflorGreen Peach AphidPotentN-cyano, trifluoromethylpyridinyl ethyl[7][8]
N-nitro analog (SFI-1)Sap-feeding insectsLess potentN-nitro[10]
N-cyano analog (SFI-2)Sap-feeding insectsMore potent than SFI-1N-cyano[10]
N-thiazolyl analogGreen Peach Aphid~1N-thiazolyl[12]

Part 2: Sulfoximine Analogs in Medicinal Chemistry

The application of the sulfoximine motif in drug discovery is a rapidly growing field.[2][5][13][14] Medicinal chemists are increasingly incorporating this functional group to modulate the physicochemical and pharmacological properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles.[5][13]

Diverse Mechanisms of Action

Unlike their insecticidal counterparts that primarily target nAChRs, sulfoximine analogs in medicinal chemistry have been designed to interact with a wide array of biological targets, including:

  • Kinases: A significant area of focus has been the development of sulfoximine-based kinase inhibitors for cancer therapy.[13][15][16] Analogs of existing kinase inhibitors have been synthesized to improve properties and overcome resistance.

  • Cyclooxygenase (COX) Enzymes: Sulfoximine analogs of COX-2 inhibitors like Vioxx have been explored, demonstrating selective COX-2 inhibition with potentially reduced off-target effects.[17]

  • Mitochondrial F1Fo-ATPase: A novel NH-sulfoximine has been shown to selectively inhibit the ATP hydrolysis activity of mitochondrial F1Fo-ATPase, presenting a potential therapeutic strategy for cancer.[18]

  • Proline-rich Tyrosine Kinase 2 (PYK2): Sulfoximine-substituted trifluoromethylpyrimidines have been developed as PYK2 inhibitors for the potential treatment of osteoporosis, with the sulfoximine moiety contributing to reduced hERG activity.[19]

Structure-Activity Relationship (SAR) in Medicinal Sulfoximines

The introduction of a sulfoximine can significantly impact a molecule's biological activity and properties. Key SAR observations include:

  • Improved Metabolic Stability: In several instances, replacing a functional group with a sulfoximine has led to enhanced metabolic stability in both rat and human liver microsomes.[13]

  • Modulation of Solubility and Permeability: The sulfoximine group can influence aqueous solubility and membrane permeability, which are critical for drug absorption and distribution.[5][13][18]

  • Altered Selectivity: The replacement of a sulfone with a sulfoximine in a kinase inhibitor was found to alter the selectivity profile.[15]

  • Reduced Off-Target Effects: Sulfoximine analogs have been shown to exhibit reduced binding to the hERG potassium channel, a key indicator for potential cardiovascular toxicity.[17][19]

Comparative Biological Activity of Medicinal Sulfoximine Analogs
Parent DrugSulfoximine AnalogTargetKey FindingsReference
ImatinibAnalog 8Tyrosine KinasesSlightly improved metabolic stability.[13][13][15]
PalbociclibAnalog 23CDK4/CDK6Lower but more balanced inhibitory activity; potent antiproliferative activity.[13][15][13][15]
RibociclibAnalog 26CDK4/CDK6Less active than parent compound.[13][15][13][15]
Vioxx (Rofecoxib)Analog 2aCOX-2Selective COX-2 inhibition with reduced hERG activity compared to Vioxx.[17][17]
AT7519Analog 15CDK2/CDK9Decreased CDK inhibitory activity but significantly improved metabolic stability.[13][15][13][15]
VardenafilAnalog 29PDE5Equipotent to vardenafil with improved in vitro metabolic stability.[13][13]
FulvestrantAnalog 33Estrogen ReceptorEquipotent to fulvestrant in transactivation and antiproliferation assays.[13][13]
Sulfone PYK2 InhibitorN-methylsulfoximine analogPYK2Significantly lower dofetilide binding and hERG activity.[19][19]

Part 3: Experimental Protocols

The evaluation of sulfoximine analogs relies on a suite of well-established in vitro and in vivo assays. The choice of assay is dictated by the intended biological target and application.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of sulfoximine analogs designed as kinase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the sulfoximine analog in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing the kinase, its specific substrate (e.g., a peptide), and ATP.

  • Assay Plate Setup:

    • In a 96- or 384-well plate, add the assay buffer to each well.

    • Perform serial dilutions of the sulfoximine analog stock solution across the plate to create a concentration gradient. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding a stop solution.

    • Detect the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based: Using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

      • Fluorescence-based: Using a phosphorylation-specific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) in each well.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Plate_Setup Assay Plate Setup (Serial Dilution of Inhibitor) Reagent_Prep->Plate_Setup Reaction Kinase Reaction (Incubation) Plate_Setup->Reaction Detection Signal Detection (Luminescence/Fluorescence) Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (Antiproliferative) Assay

This assay is crucial for assessing the cytotoxic or cytostatic effects of sulfoximine analogs on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions until it reaches the exponential growth phase.

  • Cell Seeding:

    • Trypsinize the cells and count them using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfoximine analog in cell culture media.

    • Remove the old media from the cell plates and add the media containing the different concentrations of the compound. Include vehicle-treated controls.

  • Incubation:

    • Incubate the plates for a specific period, typically 48 to 72 hours, in a cell culture incubator.

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as:

      • MTT Assay: Add MTT solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals. Dissolve the crystals in a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

      • Resazurin (alamarBlue) Assay: Add resazurin solution. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin. Measure the fluorescence.

      • ATP-based Assay (e.g., CellTiter-Glo®): Lyse the cells and measure the intracellular ATP levels, which correlate with the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the GI50 or LC50 value.

Cell_Viability_Assay_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Sulfoximine Analogs Cell_Seeding->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation Viability_Assessment Assess Viability (e.g., MTT) Incubation->Viability_Assessment Data_Analysis Data Analysis (GI50/LC50 Determination) Viability_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell viability assay.

Conclusion

Sulfoximine analogs represent a promising and increasingly important class of bioactive molecules. Their unique structural and electronic properties offer medicinal and agricultural chemists a valuable tool to fine-tune the biological activity and pharmacokinetic profiles of lead compounds. In the agrochemical sector, sulfoximines have already made a significant impact as potent insecticides with a novel mode of action. In drug discovery, the exploration of sulfoximines has led to the identification of clinical candidates with improved properties for treating a range of diseases, particularly cancer. The continued investigation of the structure-activity relationships and biological mechanisms of sulfoximine analogs, guided by robust experimental evaluation, will undoubtedly unlock further therapeutic and agricultural innovations.

References

  • Demmer, C. S., et al. (2011). Bioactive sulfoximines: syntheses and properties of Vioxx analogs. PubMed. [Link]

  • Sparks, T. C., et al. (2013). Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. Pesticide Biochemistry and Physiology. [Link]

  • Zhu, Y., et al. (2015). Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. Pest Management Science. [Link]

  • Ghosh, P., et al. (2020). Examples of useful biologically active sulfoximine scaffolds and chiral ligands. Asian Journal of Organic Chemistry. [Link]

  • Cutler, G. C., et al. (2013). Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. Pest Management Science. [Link]

  • Frings, M., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem. [Link]

  • Gnamm, C., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Bacci, L., et al. (2018). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research. [Link]

  • Sparks, T. C., et al. (2013). Evolution of sulfoximine analogs leading to sulfoxaflor, structures of selected sulfoximines and general structure for the sulfoximines in Table 1. ResearchGate. [Link]

  • Watson, G. B., et al. (2011). Novel nicotinic action of the sulfoximine insecticide sulfoxaflor. Insect Biochemistry and Molecular Biology. [Link]

  • Skóra, M., et al. (2023). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Prospects in Pharmaceutical Sciences. [Link]

  • Frings, M., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Scott, J. D., et al. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, B-L., et al. (2024). Novel Sulfoximine Derivatives Containing Cyanoguanidine and Nitroguanidine Moieties: Design, Synthesis, and Bioactivities. Journal of Agricultural and Food Chemistry. [Link]

  • Chen, J., et al. (2023). Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Encyclopedia.pub. [Link]

  • Faccenda, D., et al. (2020). NH‐sulfoximine: A novel pharmacological inhibitor of the mitochondrial F1Fo‐ATPase, which suppresses viability of cancerous cells. British Journal of Pharmacology. [Link]

  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Quarterly Reviews of Biophysics. [Link]

  • Bull, J. A., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. [Link]

  • Skóra, M., et al. (2023). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Prospects in Pharmaceutical Sciences. [Link]

  • Reggelin, M., & Zur, C. (2000). Sulfoximines: Structures, Properties and Synthetic Applications. Synthesis. [Link]

  • Wang, B-L., et al. (2023). Design, synthesis, and antifungal activities of novel sulfoximine derivatives for plant protection. Pest Management Science. [Link]

  • Lücking, U. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Future Medicinal Chemistry. [Link]

  • Wang, B-L., et al. (2024). Novel Sulfoximine Derivatives Containing Cyanoguanidine and Nitroguanidine Moieties: Design, Synthesis, and Bioactivities. Journal of Agricultural and Food Chemistry. [Link]

  • Lücking, U. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Gontrani, L., et al. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. Molecules. [Link]

  • Adam, H. A. E., et al. (2022). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review. Chemical Communications. [Link]

  • Jones, S., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. [Link]

  • Jones, S., et al. (2024). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters. [Link]

  • Lan, Y. (2018). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]

Sources

Validation

Sulfoximine-Based Inhibitors: Cross-Reactivity &amp; Selectivity Profiling Guide

Executive Summary This guide provides a technical analysis of sulfoximine-based enzyme inhibitors, focusing on their utility in optimizing selectivity profiles and mitigating cross-reactivity in drug discovery. Sulfoximi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of sulfoximine-based enzyme inhibitors, focusing on their utility in optimizing selectivity profiles and mitigating cross-reactivity in drug discovery. Sulfoximines (


) have emerged as superior bioisosteres to sulfones and sulfonamides, offering a unique handle for vector exploration that allows medicinal chemists to "tune out" off-target liabilities (e.g., Carbonic Anhydrase inhibition) while maintaining on-target potency. This document details comparative performance metrics, specific case studies (Atuveciclib, Roniciclib, IM-250), and self-validating experimental protocols for assessing cross-reactivity.

Chemical Rationale: The Sulfoximine Advantage

The sulfoximine moiety is not merely a stable linker; it is a chiral, stereogenic center that offers distinct advantages over traditional sulfur-based pharmacophores.

Bioisosteric Comparison

Unlike the achiral sulfone (


), the sulfoximine group is chiral (unless symmetrically substituted) and possesses a basic nitrogen atom (

for free sulfoximines) that can be functionalized.
FeatureSulfone (

)
Sulfonamide (

)
Sulfoximine (

)
Chirality AchiralAchiralChiral (Stereogenic Sulfur)
H-Bonding Acceptor onlyDonor/AcceptorDonor/Acceptor (Tunable via N-sub)
Solubility Low to ModerateModerateHigh (Polarity + Basicity)
Vector Space 2 Vectors (C-S bonds)2 Vectors3 Vectors (Includes N-substituent)
Metabolic Stability HighHighHigh (Comparable to sulfones)
Structural Visualization

The following diagram illustrates the structural relationship and the additional vector provided by the sulfoximine nitrogen.

Bioisosteres cluster_advantages Sulfoximine Advantages Sulfone Sulfone (R-SO2-R') Achiral, 2 Vectors Sulfoximine Sulfoximine (R-S(O)(NR'')-R') Chiral, 3rd Vector (N) Sulfone->Sulfoximine Bioisosteric Replacement (+Solubility, +Permeability) Sulfonamide Sulfonamide (R-SO2NH2) Achiral, H-bond Donor Sulfonamide->Sulfoximine Scaffold Hopping (Eliminates CA off-target) Adv1 Vector Exploration (N-functionalization) Sulfoximine->Adv1 Adv2 Stereochemical Tuning (Chirality) Sulfoximine->Adv2

Caption: Bioisosteric evolution from sulfones/sulfonamides to sulfoximines, highlighting the additional vector for optimization.

Comparative Performance Analysis: Selectivity & Cross-Reactivity

Case Study 1: Eliminating Carbonic Anhydrase (CA) Liability

A primary source of cross-reactivity for primary sulfonamide-based drugs is the unintended inhibition of Carbonic Anhydrase (CA), leading to systemic side effects.

  • The Problem: Primary sulfonamides coordinate to the Zinc ion in the CA active site.

  • The Solution: Replacing the sulfonamide with a sulfoximine eliminates this coordination geometry while retaining the H-bond donor/acceptor capability required for the primary target.

  • Evidence (IM-250): In the development of Helicase-Primase inhibitors for HSV, replacing the sulfonamide with a sulfoximine maintained potency against the viral target but completely abolished off-target activity against CA-II.

CompoundMotifHSV-1 IC50 (nM)CA-II IC50 (

M)
Selectivity Ratio
Pritelivir Sulfonamide200.5~25x
IM-250 Sulfoximine19>100>5000x
Case Study 2: Kinetic Selectivity in Kinase Inhibitors

Cross-reactivity in kinase inhibitors is often assessed via thermodynamic affinity (


 or IC50). However, residence time  (drug-target occupancy) is a superior predictor of in vivo selectivity.
  • Roniciclib (BAY 1000394): A Pan-CDK inhibitor containing a sulfoximine.

  • Performance: While it inhibits multiple CDKs thermodynamically, it exhibits kinetic selectivity for CDK2 and CDK9.

  • Mechanism: The sulfoximine group participates in a specific water-mediated H-bond network that stabilizes the "closed" conformation of CDK2/9, significantly prolonging the dissociation half-life (

    
    ) compared to other kinases.
    
Case Study 3: PTEFb/CDK9 Specificity (Atuveciclib)

Atuveciclib (BAY 1143572) utilizes a benzyl sulfoximine to achieve high selectivity for CDK9 over the closely related CDK2, a challenge that sulfone analogs failed to meet effectively.[1]

TargetAtuveciclib (Sulfoximine) IC50Sulfone Analog IC50Fold Improvement
CDK9/CycT1 13 nM15 nM~1x (Potency retained)
CDK2/CycE 1300 nM180 nM>7x (Selectivity gain)
Selectivity (CDK9/2) 100-fold 12-fold Superior Profile

Experimental Methodologies for Cross-Reactivity Assessment

To rigorously validate the selectivity of a sulfoximine inhibitor, researchers must move beyond simple IC50 assays. The following protocols are designed to be self-validating systems.

Protocol A: Kinetic Selectivity Profiling (Surface Plasmon Resonance)

Objective: Determine if the sulfoximine moiety confers residence-time selectivity (off-rate driven) rather than just thermodynamic affinity.

  • Sensor Chip Preparation: Immobilize biotinylated kinase (e.g., CDK9) onto a Streptavidin (SA) sensor chip.

    • Validation: Aim for a surface density (

      
      ) of ~50-100 RU to prevent mass transport limitation artifacts.
      
  • Compound Injection: Inject the sulfoximine inhibitor at 5 concentrations (0.1x to 10x

    
    ) in single-cycle kinetics mode.
    
    • Buffer: HBS-EP+ with 1% DMSO (match running buffer exactly to prevent bulk refractive index jumps).

  • Dissociation Phase: Allow a long dissociation time (>1200 seconds).

    • Rationale: Sulfoximines often induce slow conformational changes. Short dissociation times will underestimate affinity and miss kinetic selectivity.

  • Analysis: Fit data to a 1:1 Langmuir binding model. Calculate Residence Time (

    
    ).
    
  • Control: Run the sulfone analog in parallel. A significant increase in

    
     for the sulfoximine confirms the structural contribution to kinetic selectivity.
    
Protocol B: Broad-Spectrum Liability Screening (Thermal Shift Assay)

Objective: Rapidly assess off-target cross-reactivity across a diverse panel (e.g., CA-II, metabolic enzymes) without developing individual enzymatic assays.

  • Reaction Mix: Mix recombinant protein (e.g., Carbonic Anhydrase II), SYPRO Orange dye (5x), and Compound (10

    
    M) in a qPCR plate.
    
  • Thermal Ramp: Heat from 25°C to 95°C at 0.5°C/min.

  • Detection: Monitor fluorescence (Ex/Em: 490/575 nm).

  • Data Interpretation: Calculate the Melting Temperature (

    
    ).
    
    • 
       indicates significant binding (cross-reactivity).
      
    • Self-Validation: Use a known binder (e.g., Acetazolamide for CA-II) as a positive control. If the sulfoximine shows

      
       while the sulfonamide analog shows 
      
      
      
      , the liability is confirmed eliminated.

Cross-Reactivity Screening Workflow

The following flowchart outlines the logic for profiling a new sulfoximine candidate.

Workflow Start New Sulfoximine Candidate Step1 1. Primary Target Potency (Biochemical IC50) Start->Step1 Decision1 Potent? Step1->Decision1 Step2 2. Liability Screen (Carbonic Anhydrase II) Decision1->Step2 Yes End_Fail Reject / Redesign Decision1->End_Fail No Step3 3. Kinome Profiling (Selectivity Score S(35)) Step2->Step3 No CA Binding Step2->End_Fail CA Binding Detected Step4 4. Kinetic Analysis (SPR) (Residence Time vs. Analogs) Step3->Step4 Clean Profile Step3->End_Fail Promiscuous End_Pass Advanced Lead (High Selectivity) Step4->End_Pass High Residence Time

Caption: Step-by-step screening workflow to validate sulfoximine selectivity and rule out common cross-reactivities.

References

  • Lücking, U., et al. (2017). "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer."[1][2][3][4] ChemMedChem. Link

  • Gnamm, C., et al. (2017).[5] "Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry. Link

  • Siemeister, G., et al. (2016). "Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9."[6] Journal of Medicinal Chemistry. Link

  • Kleymann, G., et al. (2022). "Discovery of IM-250: A Potent, Selective, and CNS-Penetrant Helicase-Primase Inhibitor for the Treatment of Herpes Simplex Virus Infections." Journal of Medicinal Chemistry. Link

  • Frings, M., et al. (2017). "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Future Perspectives." European Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.